molecular formula C14H12N4O5 B2791454 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 941994-06-5

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2791454
CAS No.: 941994-06-5
M. Wt: 316.273
InChI Key: XBRXNZOXPSVHAN-UHFFFAOYSA-N
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Description

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c1-20-9-5-8(6-10(7-9)21-2)13-17-18-14(22-13)16-12(19)11-3-4-15-23-11/h3-7H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRXNZOXPSVHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,5-dimethoxybenzohydrazide with an appropriate isocyanate to form the oxadiazole ring. This intermediate is then reacted with an isoxazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide demonstrate cytotoxic effects against various cancer cell lines, including:

  • Human breast adenocarcinoma (MCF-7)
  • Human melanoma (MEL-8)
  • Acute lymphoblastic leukemia (CEM-13)

These compounds have been reported to induce apoptosis in these cell lines in a dose-dependent manner . The introduction of electron-withdrawing groups in their structure has been linked to enhanced antitumor activity.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In models of Alzheimer's disease, oxadiazole derivatives have shown potential in ameliorating cognitive deficits and memory impairments. Specifically, they have been associated with the inhibition of acetylcholinesterase (AChE), which is crucial for maintaining cholinergic neurotransmission .

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions: Utilizing appropriate starting materials such as 3,5-dimethoxyphenyl hydrazine and oxazole derivatives.
  • Cyclization Techniques: Employing cyclization reactions to form the oxadiazole ring structure.

These synthetic approaches can be optimized to yield high purity and yield of the desired compound .

Antimicrobial Activity

There is emerging evidence suggesting that compounds containing the oxadiazole moiety may possess antimicrobial properties. Studies have indicated that certain derivatives exhibit activity against bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Inhibition of Carbonic Anhydrases

Recent investigations into the inhibition of carbonic anhydrases (CAs) have revealed that oxadiazole-based compounds can selectively inhibit certain isoforms of CAs at nanomolar concentrations. This selectivity is significant for therapeutic applications in cancer treatment as well as other conditions where CA activity is implicated .

Case Study: Anticancer Activity

One study evaluated a series of oxadiazole derivatives against a panel of cancer cell lines. The results showed that certain compounds exhibited IC50 values in the sub-micromolar range against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study: Neuroprotective Effects

In a behavioral study using rat models of Alzheimer's disease induced by scopolamine and amyloid-beta peptides, administration of oxadiazole derivatives resulted in significant improvements in cognitive functions as measured by standard behavioral tests .

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and isoxazole derivatives, such as:

  • 3,5-Dimethoxyphenyl-1,3,4-oxadiazole
  • Isoxazole-5-carboxamide derivatives

Uniqueness

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an oxadiazole and oxazole moiety, which are known for their significant pharmacological properties. The empirical formula is C15H15N3O4C_{15}H_{15}N_3O_4, with a molecular weight of approximately 299.30 g/mol. The presence of the dimethoxyphenyl group is crucial for its biological activity.

Biological Activities

Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities including:

  • Anticancer : Several studies have shown that oxadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, a derivative of oxadiazole demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .
  • Antimicrobial : Oxadiazole derivatives have also been reported to possess antibacterial and antifungal properties. A study highlighted their effectiveness against resistant strains of bacteria and fungi .
  • Anti-inflammatory : The compound has shown potential in reducing inflammation in various models, which may be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play roles in cancer progression and other diseases .
  • Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the modulation of signaling pathways involved in cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Table 1: Summary of Biological Activity Studies

Study ReferenceActivity TypeCell Line TestedIC50 Value (µM)Notes
AnticancerVarious (11 cell lines)92.4Moderate activity across multiple lines
AntimicrobialMycobacterium tuberculosis-Effective against resistant strains
Anti-inflammatoryIn vitro models-Significant reduction in inflammation

Research Highlights

  • A study published in PMC highlighted the anticancer potential of oxadiazole derivatives, noting significant selectivity against renal cancer cell lines with IC50 values as low as 1.143 µM for certain derivatives .
  • Another investigation focused on the antimicrobial properties revealed that these compounds could effectively combat resistant bacterial strains, showcasing their potential as new antibiotics .
  • A comprehensive review documented the broad spectrum of activities exhibited by oxadiazole-containing compounds, emphasizing their role in drug discovery and development .

Q & A

Q. What are the key synthetic strategies for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide?

The synthesis typically involves a multi-step approach:

  • Condensation reactions between hydrazide derivatives and carboxylic acid precursors, followed by cyclization to form the 1,3,4-oxadiazole ring .
  • Use of activating agents like carbodiimides (e.g., DCC) or coupling reagents (e.g., HATU) to facilitate amide bond formation between the oxazole-carboxamide and oxadiazole intermediates .
  • Solvents such as dimethylformamide (DMF) or acetonitrile under reflux conditions, with sodium hydride or potassium carbonate as bases to optimize yield .
  • Reaction progress monitored via TLC or HPLC, with purification by column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and ring systems (e.g., methoxy groups at 3,5-positions on phenyl, oxadiazole/oxazole ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C17_{17}H14_{14}N4_{4}O5_{5} for the target compound) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm1^{-1} for amide C=O and oxadiazole C=N stretches .

Q. What initial biological screening assays are recommended for this compound?

Prioritize enzyme inhibition assays to evaluate therapeutic potential:

  • Lipoxygenase (LOX) inhibition : Measure IC50_{50} values using UV-Vis spectroscopy with linoleic acid as substrate .
  • α-Glucosidase inhibition : Spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside .
  • Butyrylcholinesterase (BChE) activity : Ellman’s method with DTNB reagent to quantify thiocholine release .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioactivity through structural modifications?

Structure-Activity Relationship (SAR) studies are critical:

  • Substituent variation : Replace methoxy groups on the phenyl ring with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance enzyme binding .
  • Oxadiazole ring substitution : Introduce sulfur or methyl groups at position 2 of the oxadiazole to improve metabolic stability .
  • Bioisosteric replacement : Swap the oxazole ring with isoxazole or thiazole to modulate solubility and target affinity .

Q. What methodologies resolve discrepancies in enzyme inhibition data across studies?

Address inconsistencies via:

  • Orthogonal assays : Validate LOX inhibition using both UV-Vis and fluorometric assays to rule out interference from compound absorbance .
  • Control experiments : Include known inhibitors (e.g., quercetin for LOX) to calibrate assay conditions .
  • Kinetic analysis : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .

Q. How can researchers evaluate discrepancies between in vitro and in vivo efficacy?

Bridge gaps with:

  • Pharmacokinetic (PK) studies : Assess bioavailability via LC-MS/MS to measure plasma concentrations after oral/intravenous administration .
  • Metabolite profiling : Identify active/inactive metabolites using hepatic microsome models .
  • Dose-response correlation : Compare in vitro IC50_{50} with in vivo effective doses in rodent models .

Q. What computational methods predict interactions with biological targets?

Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS):

  • Target selection : Prioritize enzymes like COX-2 or α-glucosidase based on structural homology with similar oxadiazole derivatives .
  • Binding free energy calculations : MM-PBSA/GBSA to quantify interactions between the compound’s methoxyphenyl group and hydrophobic enzyme pockets .

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